molecular formula C10H17N5O B1488848 1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one CAS No. 2097951-93-2

1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one

Cat. No.: B1488848
CAS No.: 2097951-93-2
M. Wt: 223.28 g/mol
InChI Key: RYNXWVYOPVXJMF-UHFFFAOYSA-N
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Description

1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azido group attached to an azetidine ring, and a piperidine ring linked to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of azetidine with an appropriate azide source under controlled conditions to introduce the azido group. Subsequent steps involve the formation of the piperidine ring and its attachment to the ethanone moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions can be facilitated by nucleophiles such as ammonia (NH₃) or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(3-Azidoazetidin-1-yl)piperidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, can participate in click chemistry reactions, forming stable triazole rings that are useful in drug design and material science.

Comparison with Similar Compounds

  • Azetidine derivatives

  • Piperidine-based compounds

  • Other azido-containing compounds

Properties

IUPAC Name

1-[4-(3-azidoazetidin-1-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-8(16)14-4-2-10(3-5-14)15-6-9(7-15)12-13-11/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNXWVYOPVXJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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